tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
Description
tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate is a halogenated pyridine derivative functionalized with a tert-butyl carbamate group. This compound serves as a critical intermediate in medicinal and organic chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure features a pyridine ring substituted with bromine (position 3), chlorine (position 5), and a carbamate-protected amine (position 4). The halogen substituents enhance electrophilicity, facilitating cross-coupling reactions, while the carbamate group provides stability during synthetic workflows .
Properties
Molecular Formula |
C10H12BrClN2O2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
DORABQDENCTVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Products: Removal of the tert-butyl group yields the corresponding amine.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the carbamate group is cleaved in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that the active drug interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous pyridine and heterocyclic carbamates, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Note: The molecular formula for *tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate is inferred from analogous structures in the evidence.
Key Findings from Comparative Analysis
Substituent Position and Reactivity :
- Bromine at position 3 (target compound) increases steric hindrance compared to bromine at position 5 (C₁₀H₁₃BrN₂O₂), reducing accessibility for nucleophilic attack but enhancing regioselectivity in cross-coupling reactions .
- Chlorine at position 5 (target compound) versus position 2 (C₁₂H₁₄BrClN₂O₂) alters electronic effects: the para-chlorine in the target compound stabilizes negative charge buildup during substitution reactions .
Heterocycle Core Differences :
- Pyrimidine derivatives (e.g., C₁₁H₁₆FN₃O₃) exhibit higher hydrogen-bonding capacity due to additional nitrogen atoms, making them more suitable for targeting enzymes like viral polymerases . In contrast, pyridine-based carbamates (target compound) are preferred for metal-catalyzed transformations due to simpler aromatic systems .
Functional Group Impact :
Q & A
Q. What are the standard synthetic protocols for preparing tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate?
The compound is typically synthesized via a multi-step reaction involving halogenated pyridine derivatives. A common approach includes:
Boc protection : Reacting 3-bromo-5-chloropyridin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Validation : Confirm purity using HPLC (>95%) and structural identity via -NMR (e.g., characteristic tert-butyl singlet at δ 1.4 ppm) .
Q. How is the compound characterized structurally in academic research?
Key characterization methods include:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns on the pyridine ring (e.g., downfield shifts for bromo/chloro substituents).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 335.93 for CHBrClNO).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (±0.3%) .
Q. What precautions are necessary for handling this compound in the laboratory?
- Storage : Keep in airtight containers at 2–8°C under inert gas (Ar/N) to prevent hydrolysis of the carbamate group.
- Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to minimize inhalation/contact.
- Decomposition : Avoid strong acids/bases, which may cleave the Boc group, releasing toxic pyridine derivatives .
Q. What solvents and conditions are compatible with this compound?
- Solubility : Soluble in DCM, THF, DMF; sparingly soluble in water or hexane.
- Reaction Compatibility : Stable under anhydrous, neutral conditions. Avoid Pd catalysts (risk of dehalogenation) or high temperatures (>80°C) to prevent Boc group degradation .
Advanced Research Questions
Q. How can reaction pathways involving this compound be optimized for regioselective functionalization?
- Suzuki-Miyaura Coupling : Use Pd(PPh) (2 mol%) with arylboronic acids in THF/NaCO (aq.) at 80°C to selectively replace bromine.
- Buchwald-Hartwig Amination : Employ BrettPhos-Pd-G3 catalyst to introduce amines at the 3-position.
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min vs. 12 hr) while maintaining >90% yield .
Q. What analytical methods resolve contradictions in crystallographic data for derivatives of this compound?
Q. How does the electronic nature of substituents affect its reactivity in cross-coupling reactions?
Substituent effects can be analyzed via:
Q. What strategies mitigate toxicity risks in biological studies involving this compound?
- Structure-Activity Relationship (SAR) : Modify the Boc group to reduce metabolic lability (e.g., replace with acetyl).
- In Silico Screening : Predict ADMET profiles using SwissADME or ProTox-II to flag hepatotoxicity risks.
- In Vitro Assays : Use HepG2 cells to monitor cytotoxicity (IC > 100 µM recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
